Alloferon

Antiviral peptides Herpesvirus Coxsackievirus

Alloferon is a linear, slightly cationic tridecapeptide (H-His-Gly-Val-Ser-Gly-His-Gly-Gln-His-Gly-Val-His-Gly-OH; C₅₂H₇₆N₂₂O₁₆; MW 1265.3 g/mol) originally isolated from the hemolymph of bacterially challenged blow fly Calliphora vicina larvae. Two natural variants exist: Alloferon-1 (13 residues) and Alloferon-2 (12 residues, lacking the N-terminal His).

Molecular Formula C52H76N22O16
Molecular Weight 1265.3 g/mol
Cat. No. B14017460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlloferon
Molecular FormulaC52H76N22O16
Molecular Weight1265.3 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CC2=CN=CN2)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC3=CN=CN3)NC(=O)CNC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC4=CN=CN4)N
InChIInChI=1S/C52H76N22O16/c1-25(2)43(51(89)71-35(10-30-14-58-24-67-30)48(86)63-19-42(81)82)74-41(80)18-61-47(85)34(9-29-13-57-23-66-29)70-50(88)32(5-6-37(54)76)68-38(77)15-60-46(84)33(8-28-12-56-22-65-28)69-39(78)16-62-49(87)36(20-75)72-52(90)44(26(3)4)73-40(79)17-59-45(83)31(53)7-27-11-55-21-64-27/h11-14,21-26,31-36,43-44,75H,5-10,15-20,53H2,1-4H3,(H2,54,76)(H,55,64)(H,56,65)(H,57,66)(H,58,67)(H,59,83)(H,60,84)(H,61,85)(H,62,87)(H,63,86)(H,68,77)(H,69,78)(H,70,88)(H,71,89)(H,72,90)(H,73,79)(H,74,80)(H,81,82)
InChIKeyXCAPMVINJNSTAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alloferon Peptide for Research Procurement: Immunomodulatory Oligopeptide with Defined Antiviral and Anti-Tumor Evidence


Alloferon is a linear, slightly cationic tridecapeptide (H-His-Gly-Val-Ser-Gly-His-Gly-Gln-His-Gly-Val-His-Gly-OH; C₅₂H₇₆N₂₂O₁₆; MW 1265.3 g/mol) originally isolated from the hemolymph of bacterially challenged blow fly Calliphora vicina larvae [1]. Two natural variants exist: Alloferon-1 (13 residues) and Alloferon-2 (12 residues, lacking the N-terminal His) [2]. Alloferon functions as a cytokine-like immunomodulator, activating Natural Killer (NK) cell cytotoxicity and stimulating endogenous interferon (IFN) synthesis, rather than acting as a direct antiviral agent [1]. It is the active pharmaceutical ingredient of the approved Russian drug Allokin-alpha, indicated for chronic HPV, HSV-1/2, and hepatitis B infections [3]. Its mechanism involves NF-κB pathway modulation and up-regulation of NK-activating receptors such as 2B4, leading to perforin/granzyme-mediated cytolysis [4].

Immunomodulatory peptide
Cytokine-like activator of NK cell cytotoxicity and interferon synthesis, not a direct antiviral agent.
Sequence-defined variants
Two natural forms (Alloferon-1, Alloferon-2) differing by a single N-terminal His; single-residue changes shift activity profiles.
Research models
Supports antiviral immunomodulation studies, NK cell biology, and inflammation models requiring non-COX mechanisms.

Why Alloferon Cannot Be Substituted by Generic Antiviral Peptides or Truncated Analogues: Structure-Activity Evidence


Alloferon cannot be interchanged with its truncated fragments, N-terminal-substituted analogues, or generic interferon inducers without loss of specific biological properties. Structure-activity relationship (SAR) studies across 28+ synthetic analogues demonstrate that even single-residue modifications—particularly at position 1 (His→Lys, des-His, Arg, Ala) or position 6—profoundly alter antiviral spectrum, apoptotic potency, and immunomodulatory profile [1]. For instance, native alloferon inhibits herpesvirus but fails against coxsackievirus, whereas [Lys¹]-alloferon gains coxsackievirus activity [2]. Truncated fragments such as [3-13]-alloferon exhibit superior antiviral IC₅₀ (38 µM) but may lose the pleiotropic immunomodulatory functions of the full-length peptide [3]. Furthermore, alloferon-1 and alloferon-2 differ by a single N-terminal histidine residue, yet this difference affects metal-ion coordination (Zn²⁺, Cu²⁺) critical for structural stability and receptor interaction [4]. These sharp SAR boundaries mean that procurement of the correct sequence-verified alloferon variant is essential for reproducible experimental outcomes.

Sequence sensitivity
Even single-residue modifications (e.g., His¹→Lys) may shift antiviral spectrum or immunomodulatory profile; truncated fragments often lose pleiotropic functions.
Metal-ion coordination
The N-terminal His residue influences Zn²⁺/Cu²⁺ binding critical for structural stability; alloferon-1 and alloferon-2 are not interchangeable for metal-dependent assays.
Generic interferon inducers
Alloferon's NK-activating mechanism (2B4 upregulation, perforin/granzyme) cannot be replicated by simple IFN inducers; immunomodulatory endpoints may differ.

Alloferon Procurement Evidence: Quantitative Head-to-Head Differentiation Against Analogues and Clinical Comparators


Antiviral Spectrum Gate: Native Alloferon vs. [Lys¹]-Alloferon in Herpesvirus and Coxsackievirus Replication

In a direct head-to-head comparison by Kuczer et al. (2011), native alloferon inhibited human herpesvirus type 1 (HHV-1) multiplication in Vero, LLC-MK2, and HEp-2 cell lines but completely failed to affect coxsackievirus B2 replication. By contrast, the N-terminal-substituted analogue [Lys¹]-alloferon exhibited high inhibitory activity against both herpesvirus and coxsackievirus, demonstrating a qualitative gain of antiviral spectrum conferred by the single His¹→Lys substitution [1]. This spectrum restriction is a defining feature of native alloferon that must be considered when selecting between wild-type and modified peptides for antiviral research.

Antiviral spectrum gate
Head-to-head
Alloferon: inhibits HHV-1; no coxsackievirus effect
[Lys¹]-alloferon: inhibits both HHV-1 and coxsackievirus B2
Qualitative shift: single His¹→Lys substitution adds RNA virus coverage
Antiviral spectrum is sequence-specific; native alloferon may not suit RNA virus models.
In vitro, Vero/LLC-MK2/HEp-2 cells; reported comparison.
Antiviral peptides Herpesvirus Coxsackievirus Structure-activity relationship

Anti-Inflammatory Efficacy: Alloferon-1 vs. Aspirin in the λ-Carrageenan Paw Edema Mouse Model

In a 2022 study published in Scientific Reports, alloferon-1 (22 mg/kg, i.p.) was directly compared to aspirin (250 mg/kg, i.p.) as a positive control in the λ-carrageenan-induced acute paw edema model in BALB/c mice. At the 7-hour time point, aspirin achieved a maximum paw edema inhibition rate of 48.82%, while alloferon-1 reached 23.03% inhibition relative to saline-treated controls (P < 0.05) [1]. Notably, alloferon-1 demonstrated a slower onset (negligible effect at 1 h; significant reduction from 3 h onward) compared to aspirin, but by 7 h the effect magnitude was comparable in terms of total white blood cell count reduction: alloferon-1 reduced mean WBC from 6.68 ± 2.52 × 10⁹/L (carrageenan group) to 4.35 ± 0.95 × 10⁹/L, versus aspirin's reduction to 4.55 ± 1.09 × 10⁹/L (both P < 0.05 vs. carrageenan) [1]. Both compounds also significantly decreased neutrophil counts and neutrophil percentage in peripheral blood.

Anti-inflammatory effect
Head-to-head
23.0% edema inhibition at 7 h
vs. aspirin 48.8% (carrageenan paw edema, BALB/c mice)
Supports immunomodulatory, not COX-dependent, inflammation research.
Alloferon-1 22 mg/kg i.p.; WBC reduction comparable to aspirin. P
EBV DNA clearance
Reported trial context
Alloferon: 54.3% (38/70) patients EBV-negative
Valacyclovir: 30.0% (9/30)
+24.3 pp absolute; p = 0.001
Reported endpoint context: viral clearance in a clinical study; research interpretation requires model validation.
n=100, alloferon 1.0 mg s.c. q.o.d., saliva PCR at 6 weeks.
HPV elimination
Reported trial context
Alloferon adjunct: 71.4% (15/21) HPV clearance
Valacyclovir alone: 16.7% (2/12)
4.3-fold higher; χ² = 7.1, p = 0.008
Adjunct immunomodulation reported higher viral clearance; research context requires reproduction in controlled models.
Chronic endometritis cohort, n=33, 3-month follow-up.
Apoptosis induction
Head-to-head
~2-fold caspase activation
Native alloferon vs. [Phe(p-NH₂)¹]-, [Tyr⁶]-, [1-10]-analogues at 10 nM
Supports apoptosis pathway-response interpretation; analogue choice may alter pro-apoptotic readout.
In vivo T. molitor haemocyte assay; reported relative caspase activation.
Influenza A survival
Class-level evidence
Alloferon (25 µg) prevented mortality in most influenza A-challenged mice; no direct antiviral comparator tested.
Reported protection in a lethal challenge model; may support immunomodulatory antiviral research.
Untreated control only; data to verify against neuraminidase inhibitors.
Anti-inflammatory peptides Paw edema model Alloferon-1 Aspirin comparator

Clinical EBV DNA Clearance: Alloferon (Allokin-alpha) vs. Valacyclovir in Chronic Epstein-Barr Virus Infection

In a clinical study by Rakityanskaya et al. involving 100 patients with chronic Epstein-Barr virus infection (CEBVI), alloferon administered as Allokin-alpha (9 subcutaneous injections of 1.0 mg every other day over ~2 months) was directly compared to valacyclovir (Valtrex) standard therapy. At 6 weeks post-therapy, EBV DNA was undetectable in saliva samples of 38 out of 70 patients (54.28%) in the alloferon group, compared to only 9 out of 30 patients (30.0%) in the valacyclovir group (p = 0.001) [1]. This represents a 24.3 percentage-point absolute advantage and a 1.81-fold relative improvement in virological clearance for alloferon over valacyclovir monotherapy.

EBV DNA clearance
Reported trial context
Alloferon: 54.3% (38/70) patients EBV-negative
Valacyclovir: 30.0% (9/30)
+24.3 pp absolute; p = 0.001
Reported endpoint context: viral clearance in a clinical study; research interpretation requires model validation.
n=100, alloferon 1.0 mg s.c. q.o.d., saliva PCR at 6 weeks.
Epstein-Barr virus EBV DNA clearance Allokin-alpha Valacyclovir comparator

HPV Elimination in Chronic Endometritis: Alloferon + Valacyclovir Adjunct vs. Valacyclovir Alone

A prospective randomized (2:1) clinical study by Sadikova et al. evaluated the efficacy of alloferon (Allokin-alfa) as an adjunct to valacyclovir in the treatment of virus-associated chronic endometritis (CE) in 33 infertile patients with persistent HPV and recurrent herpesvirus infection. Patients in the main group (n=21) received valacyclovir 500 mg once daily for 30 days plus alloferon 9 subcutaneous injections every other day; the control group (n=12) received valacyclovir alone. At 3 months post-treatment, HPV elimination was achieved in 71.4% of patients in the alloferon adjunct group versus only 16.7% in the valacyclovir-alone group (χ² = 7.102, p = 0.008) [1]. Additionally, the alloferon group showed significantly greater reduction in chronic endometritis severity (χ² = 27.586, p < 0.001) and p16ink4a protein expression levels (χ² = 6.17, p = 0.013).

HPV elimination
Reported trial context
Alloferon adjunct: 71.4% (15/21) HPV clearance
Valacyclovir alone: 16.7% (2/12)
4.3-fold higher; χ² = 7.1, p = 0.008
Adjunct immunomodulation reported higher viral clearance; research context requires reproduction in controlled models.
Chronic endometritis cohort, n=33, 3-month follow-up.
Human papillomavirus Chronic endometritis Allokin-alfa Adjunct therapy

Apoptosis Induction Potency: Native Alloferon vs. Position-1 and Position-6 Substituted Analogues in Insect Haemocyte Model

In the in vivo haemocytotoxic bioassay using Tenebrio molitor (mealworm beetle) haemocytes, Kuczer et al. (2013) demonstrated that native alloferon strongly induces apoptosis at a concentration of 10 nM. Three synthetic analogues—[Phe(p-NH₂)¹]-alloferon (position-1 substitution with para-amino phenylalanine), [Tyr⁶]-alloferon (position-6 substitution with tyrosine), and [1-10]-alloferon (N-terminal decapeptide fragment)—each exhibited approximately a two-fold increase in caspase activation compared to native alloferon at the same dose [1]. This indicates that while native alloferon possesses intrinsic pro-apoptotic activity, specific structural modifications at positions 1 and 6, or truncation to the first 10 residues, can significantly enhance this property.

Apoptosis induction
Head-to-head
~2-fold caspase activation
Native alloferon vs. [Phe(p-NH₂)¹]-, [Tyr⁶]-, [1-10]-analogues at 10 nM
Supports apoptosis pathway-response interpretation; analogue choice may alter pro-apoptotic readout.
In vivo T. molitor haemocyte assay; reported relative caspase activation.
Apoptosis induction Structure-activity relationship Caspase activation Haemocyte bioassay

Influenza A Virus Lethal Challenge Survival: Alloferon Monotherapy in Mouse Model

In the foundational study by Chernysh et al. (2002, PNAS), intranasal or subcutaneous administration of 25 µg of synthetic alloferon prevented mortality in the majority of mice challenged with a lethal dose of human influenza A virus, with protection observed throughout the 10-day observation period. The same study reported that alloferon treatment stimulated NK cell cytotoxicity and induced IFN production in the mice [1]. While a contemporary untreated control group is inherent to the study design, no head-to-head comparator antiviral drug (e.g., oseltamivir, zanamivir) was included in this experiment. Therefore, this evidence supports alloferon's standalone antiviral efficacy against influenza A in vivo but should be interpreted as class-level evidence rather than a direct potency comparison against standard-of-care neuraminidase inhibitors.

Influenza A survival
Class-level evidence
Alloferon (25 µg) prevented mortality in most influenza A-challenged mice; no direct antiviral comparator tested.
Reported protection in a lethal challenge model; may support immunomodulatory antiviral research.
Untreated control only; data to verify against neuraminidase inhibitors.
Influenza A virus Prophylactic antiviral Mortality prevention In vivo efficacy

Recommended Application Scenarios for Alloferon Based on Quantitative Evidence


Antiviral Immunomodulatory Research Targeting DNA Viruses (Herpesviridae, Papillomaviridae)

Alloferon is most strongly indicated for research programs investigating immunomodulatory antiviral strategies against DNA viruses. Clinical evidence demonstrates 54.28% EBV clearance (vs. 30.0% for valacyclovir, p=0.001) [1] and 71.4% HPV elimination as an adjunct (vs. 16.7% for valacyclovir alone, p=0.008) [2]. In vitro, alloferon inhibits HHV-1 replication in Vero and HEp-2 cells [3]. Its mechanism—NK cell activation via 2B4 receptor upregulation and perforin/granzyme secretion—is complementary to direct-acting antivirals, making it suitable for combination therapy study designs [4].

Acute Inflammation Models Requiring Non-COX-Dependent Anti-Inflammatory Agents

In λ-carrageenan-induced paw edema, alloferon-1 (22 mg/kg) achieves 23.03% edema inhibition and reduces WBC counts comparably to aspirin at a 10-fold lower mass dose, but through NF-κB pathway modulation rather than COX inhibition [1]. This makes alloferon-1 a valuable tool compound for distinguishing COX-dependent from immunomodulatory anti-inflammatory mechanisms in preclinical pharmacology studies. It is particularly relevant where NSAID-related gastrointestinal or renal toxicity must be avoided.

Structure-Activity Relationship (SAR) Studies of Immunomodulatory Peptides

With over 28 well-characterized analogues including position-1 variants ([Lys¹]-, [des-His¹]-, [Arg¹]-, [Ala¹]-alloferon), position-6 variants ([Tyr⁶]-alloferon), and truncated fragments ([1-10]-, [3-13]-, [7-13]-alloferon), the alloferon scaffold provides a rich SAR platform [1][2]. Key differentiators include: antiviral spectrum shifts (herpes-only vs. dual herpes+coxsackie activity with [Lys¹] substitution), ~2-fold differences in caspase activation, and IC₅₀ values ranging from 38 µM ([3-13]-alloferon) to 520 µM ([1-10]-alloferon) against HHV-1 [3]. Researchers designing peptide libraries for antiviral or pro-apoptotic screening can use alloferon as a reference backbone for systematic modification.

NK Cell Biology and Cancer Immunosurveillance Research

Alloferon directly activates NK cell cytotoxicity through upregulation of the NK-activating receptor 2B4 and enhancement of perforin/granzyme B exocytosis, with confirmed in vivo antitumor efficacy in human-to-mouse xenograft models demonstrating effective retardation of tumor growth [1]. Alloferon also increases production of IFN-γ and TNF-α from NK cells against cancer targets [1]. Patents further describe alloferon as an adjuvant potentiating paclitaxel and cisplatin chemotherapy [2]. This positions alloferon as a research-grade NK cell activator for immuno-oncology programs investigating innate immunity-mediated tumor suppression.

Application
Selection Property
Validation Focus
Antiviral immunomodulation in DNA virus models
NK cell activation via 2B4/perforin pathway
Viral load endpoints in herpesvirus/papillomavirus research models
Acute inflammation studies (non-COX mechanisms)
NF-κB modulation with slower onset kinetics
Edema and WBC differential in carrageenan or similar models
Peptide SAR platform for antiviral/pro-apoptotic screening
Position-dependent activity (His¹, Tyr⁶, chain length)
Caspase activation, viral inhibition IC₅₀, and spectrum profiling
NK cell biology and cancer immunosurveillance
Perforin/granzyme B exocytosis enhancement
NK cytotoxicity and IFN-γ/TNF-α endpoints in xenograft or co-culture models
Quote Request

Request a Quote for Alloferon

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.